molecular formula C18H16N4O5 B2919742 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034521-10-1

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2919742
CAS RN: 2034521-10-1
M. Wt: 368.349
InChI Key: LKHXQUGEELUEPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a benzo[d][1,4]dioxine ring. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including cyclization and cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques, such as 1H and 13C NMR, and mass spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure and functional groups. These properties could include things like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Compounds with structural motifs similar to the queried chemical, including benzodioxines and oxadiazoles, have been synthesized through various chemical reactions, emphasizing the versatility and reactivity of these frameworks. For example, novel synthesis routes have been developed for dibenzoxepinone derivatives, showing significant biological activities, including anti-inflammatory and analgesic properties (Hamer et al., 1996). Additionally, gold-catalyzed cycloaddition reactions involving ynamides and oxadiazoles have been explored, leading to the formation of highly functionalized aminoimidazoles, showcasing the compound's potential in synthetic organic chemistry (Xu et al., 2017).

Biological Activities and Potential Applications

  • Anticancer Activity : Research on compounds containing benzodioxine and oxadiazole structures has demonstrated potential anticancer activities. For instance, certain dibenzoxepinone derivatives have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, with potent topical anti-inflammatory activity, which could be relevant in cancer therapy (Lee et al., 1992). This suggests the potential of the queried compound in anticancer research.

  • Potential as Serotonin Receptor Antagonists : Derivatives of benzoxazine, a related structure, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists, indicating the potential therapeutic application in disorders related to serotonin dysregulation (Kuroita et al., 1996).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target(s), which are yet to be identified.

Safety and Hazards

The safety and hazards associated with a compound like this would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be determined through specific testing .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in medicine or materials science. This could involve more detailed studies of its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c23-18(11-2-1-3-13-16(11)25-7-6-24-13)19-9-15-20-17(22-27-15)12-8-14(26-21-12)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHXQUGEELUEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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